molecular formula C9H9NO4 B1329525 Methyl 3-methyl-2-nitrobenzoate CAS No. 5471-82-9

Methyl 3-methyl-2-nitrobenzoate

Cat. No. B1329525
CAS RN: 5471-82-9
M. Wt: 195.17 g/mol
InChI Key: NJHDBIXFFZVJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-2-nitrobenzoate is a chemical compound that is part of the benzoate family, characterized by a nitro group and a methyl group attached to a benzene ring. The presence of these functional groups influences the compound's reactivity and physical properties, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of related nitrobenzoate compounds has been explored in several studies. For instance, a one-pot reductive methylation of nitro-substituted aromatics using a DMSO/HCOOH/Et3N system has been reported, which could potentially be adapted for the synthesis of methyl 3-methyl-2-nitrobenzoate . Additionally, a green nitration process of methyl 3-methylbenzoate has been developed to synthesize 5-methyl-2-nitrobenzoic acid, demonstrating a high selectivity and environmentally friendly approach that could be relevant for synthesizing similar compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-methyl-2-nitrobenzoate has been studied using various spectroscopic and computational methods. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and X-ray diffraction studies, and its vibrational wavenumbers were computed using HF and DFT methods . These techniques could be applied to analyze the molecular structure of methyl 3-methyl-2-nitrobenzoate.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoate esters has been investigated, including studies on the C-S bond fission of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives . Such reactions are significant for understanding the behavior of methyl 3-methyl-2-nitrobenzoate under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-methyl-2-nitrobenzoate can be inferred from studies on similar compounds. The solubility of 2-methyl-3-nitrobenzoic acid in various solvents has been measured, providing insights into the solubility behavior of nitrobenzoates . Additionally, the conformational behavior of methyl 3-nitrobenzoate in different environments has been explored, which could be relevant for understanding the properties of methyl 3-methyl-2-nitrobenzoate . The solubility and dissolution properties of 3-methyl-2-nitrobenzoic acid have also been modeled, offering valuable data for the purification and application of such compounds .

Scientific Research Applications

  • Solubility and Thermodynamic Properties :

    • Hart et al. (2017) investigated the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents, providing valuable data for predicting its solubility in other solvents, crucial for its applications in chemical processes (Hart et al., 2017).
    • He et al. (2018) conducted a thorough study on the solubility of 3-methyl-2-nitrobenzoic acid in multiple organic solvents, which is essential for optimizing its purification process (He et al., 2018).
    • Wu et al. (2016) focused on the solubility and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid in various organic solvents, providing insights for its practical applications (Wu et al., 2016).
  • Analytical Techniques :

    • Xue and Nan (2002) developed a gas chromatography method for quantitatively determining 2-methyl-3-nitrobenzoic acid, enhancing its analysis in research and production (Xue & Nan, 2002).
  • Synthesis and Chemical Reactions :

    • Mei et al. (2018) developed an efficient and environmentally friendly process for synthesizing 5-methyl-2-nitrobenzoic acid (Mei et al., 2018).
    • Yi-fen et al. (2010) used 3-methyl-2-nitrobenzoic acid in synthesizing chlorantraniliprole, a key intermediate for certain chemical products (Yi-fen et al., 2010).
  • Pharmaceutical Applications :

    • Gaddam et al. (2020) developed an HPLC method for detecting and quantifying impurities related to methyl 3-methyl-2-nitrobenzoate in lenalidomide, a pharmaceutical compound (Gaddam et al., 2020).

Safety And Hazards

Methyl 3-methyl-2-nitrobenzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid letting the product enter drains .

properties

IUPAC Name

methyl 3-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHDBIXFFZVJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063933
Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-nitrobenzoate

CAS RN

5471-82-9
Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5471-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5471-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-methyl-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-nitrobenzoesäuremethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-METHYL-2-NITROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XCE2UHV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Thionylchloride (253 mL) was added dropwise to 3 1 methanol at 0°-10° C. Toward end of the addition, the temperature was allowed to rise to 20° C. Solid 2-nitro-3-methylbenzoic acid (500 g) was charged in one portion and the reaction mixture was heated to reflux overnight. It was distilled until pot reached 73° C. After cooling to 60° C., 685 mL water was introduced dropwise and the reaction mixture was cooled to 20° C. Upon adding 26 mL water and 125 mL 80% NaOH, the pH was adjusted to 7. The product was collected by filtration and washed with 3×100 mL water and air dried overnight. Yield of methyl 2-nitro-3-methylbenzoate was 503.5 g (93.5%), mp 72° C.
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-methyl-2-nitro-benzoic acid (1.0 eq.) in MeOH (0.4 M) at 0° C. was added dropwise AcCl (3.0 eq.). The reaction mixture was stirred for 20 hr at reflux. The solvent was reduced in vacuo and the residue was dissolved in EtOAc and washed several times with sat. aq. NaHCO3 solution, brine and dried (Na2SO4). Evaporation of the solvent gave (A1) as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3, 300K) δ 7.86 (1H, d, J=7.5 Hz), 7.53−7.42 (2H, m), 3.89 (3H, s), 2.36 (3H, s). MS (ES) C9H9NO4 requires: 195. Found: 218 (M+Na)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In this example a solution containing 1.002 mole of 2-methyl-6-chlorocarbonyl-nitrobenzene in 200 ml of ethyl ether and a small amount of methylene chloride was added to mixture containing 1.5 mole (60.8 ml) of methanol 1.002 mole (139.7 ml) of triethylamine and 200 ml of ethyl ether at about 0° C. The resulting mixture was stirred for one hour and then allowed to stand overnight. The mixture was then filtered and the filtrate washed with dilute aqueous acid and then washed with an aqueous sodium bicarbonate solution. The washed filtrate was dried and evaporated affording 183.3 g of the title product.
Quantity
1.002 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2M hexane solution (4.5 mL) of trimethylsilyldiazomethane was added to the mixture of 2-Nitro-3-methylbenzoic acid (1.6 g) and acetone (15 mL) and stirred for 3 hours. After removing the solvent, the residue was diluted with ethyl acetate and washed with 1M sodium hydrate aqueous solution, water and saturated aqueous solution of sodium chloride respectively. Then the obtained substance was concentrated and dried to obtain methyl 2-nitro-3-methylbenzoate.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methyl-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-methyl-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-methyl-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-methyl-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-methyl-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-methyl-2-nitrobenzoate

Citations

For This Compound
7
Citations
J Gras - Drugs of the Future, 2013 - access.portico.org
… in the presence of AcCl at reflux gives methyl 3-methyl-2-nitrobenzoate (II), which is then … -scale synthesis by treatment of methyl 3-methyl-2-nitrobenzoate (II) with DMFA in DMF at …
Number of citations: 1 access.portico.org
BC Söderberg, JA Shriver - The Journal of Organic Chemistry, 1997 - ACS Publications
… A solution of methyl 3-methyl-2-nitrobenzoate 34 (392 mg, 2.00 mmol), dibenzoyl peroxide (24 mg, 0.10 mmol), and N-bromosuccinimide (374 mg, 2.10 mmol) in carbon tetrachloride (4 …
Number of citations: 175 pubs.acs.org
P Jones, S Altamura, J Boueres… - Journal of medicinal …, 2009 - ACS Publications
… Indazole PARP inhibitors were prepared from methyl 3-formyl-2-nitrobenzoate (5), itself available from oxidation of methyl 3-methyl-2-nitrobenzoate. Condensation with substituted …
Number of citations: 331 pubs.acs.org
MH Palmer, RH Findlay, SMF Kennedy… - Journal of the Chemical …, 1975 - pubs.rsc.org
… Ethoxycarbonylindazole was obtained from methyl 3-methyl-2-nitrobenzoate by reduction to the amine, acetylation, and nitrosation with dinitrogen tri0xide.1~ The 7-isopropenyl …
Number of citations: 41 pubs.rsc.org
M Somei, Y Saida, T Funamoto, T Ohta - … and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
… oxidation with oxygen to afford in 71% yield the known methyl 3-(indol-7-yl)acrylate (17),5) which had been alternatively prepared starting from methyl 3-methyl-2-nitrobenzoate (18) via …
Number of citations: 40 www.jstage.jst.go.jp
M Somei, Y Saida, N Komura - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… Syntheses of 7-Substituted Indoles for Structural Confirmation Methyl 7-indolecarboxylate (24) was readily prepared in 56.5"0 yield from methyl 3methyl-2-nitrobenzoate (23) by the …
Number of citations: 41 www.jstage.jst.go.jp
JY Zhang, LJ Zhao, YT Wang - European Journal of Medicinal Chemistry, 2023 - Elsevier
… However, in 2009, the shortest synthesis of the drug was done from methyl 3-methyl-2-nitrobenzoate (NIRA-001), which is oxidized to methyl 3-formyl-2-nitrobenzoate (NIRA-002) (…
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.